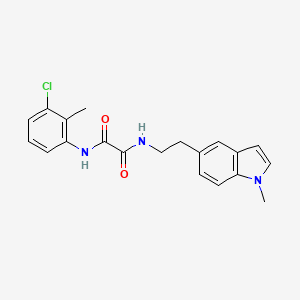
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" belongs to the class of oxalamides, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and biology. Oxalamides have been studied for their synthesis methods, molecular structures, and unique chemical and physical properties.
Synthesis Analysis
The synthesis of oxalamides, including compounds similar to "N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide," often involves novel synthetic approaches that enable the formation of these complex molecules. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which showcases the versatility and adaptability of synthetic methods in creating oxalamide compounds (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamides, such as the compound , can be complex, with various functional groups contributing to their unique properties. For example, the structure of a closely related compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, was characterized by its distinct molecular geometry, which influences its chemical reactivity and interactions (Wang et al., 2016).
Chemical Reactions and Properties
Oxalamides can undergo a variety of chemical reactions, influenced by their molecular structure. Sulfur-mediated synthesis methods have been developed for creating unsymmetrically substituted N-aryl oxalamides, highlighting the chemical versatility and the potential for targeted functionalization of these compounds (Tikhonova et al., 2020).
Physical Properties Analysis
The physical properties of oxalamides, including solubility, melting points, and crystal structures, can vary significantly depending on their specific molecular configurations. Polymorphism is a notable physical property observed in similar compounds, where different crystal forms exist for the same compound, potentially affecting its physical and chemical behavior (Yamamoto, 1968).
Chemical Properties Analysis
The chemical properties of oxalamides, such as reactivity, stability, and interaction with biological molecules, are key areas of interest. Studies on binuclear copper(II) complexes bridged by oxalamide ligands have shed light on the interaction of these compounds with DNA, demonstrating their potential biological relevance and the influence of their chemical properties on their biological activities (Li et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Synthetic Approaches
Research demonstrates novel synthetic strategies for oxalamide compounds. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that could potentially be applicable to the synthesis of related compounds, including N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. This process is highlighted for its operational simplicity and high yield, indicating a useful pathway for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Chemical Structure Analysis
Crystal Structure Insights
The study of similar compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides insights into the structural configuration of oxalamide compounds. Wang et al. (2016) explored the crystal structure, revealing how the chlorohydroxyphenyl ring plane interacts with the oxalamide unit. Such structural insights are critical for understanding the chemical behavior and potential applications of related compounds (Wang et al., 2016).
Biochemical Applications and Studies
Spectroscopic and Biochemical Studies
Garg et al. (2006) conducted research on metal complexes involving similar structural motifs, providing a foundation for the potential biochemical applications of oxalamide derivatives. Their work emphasized the antimicrobial properties of these complexes, suggesting avenues for the use of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in related areas (Garg et al., 2006).
Potential for Advanced Materials
Coordination Behavior and Biopotency
Singh et al. (2005) explored the coordination behavior of palladium(II) and platinum(II) complexes with ligands similar to oxalamides, highlighting their antimicrobial activity. This study underscores the potential for compounds like N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide to play a role in the development of new materials with biopotential applications (Singh et al., 2005).
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-16(21)4-3-5-17(13)23-20(26)19(25)22-10-8-14-6-7-18-15(12-14)9-11-24(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDONCKNINUDQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)
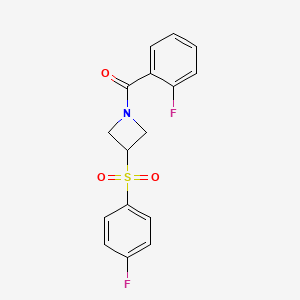
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
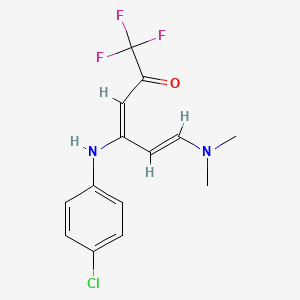
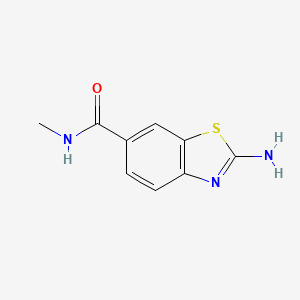
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
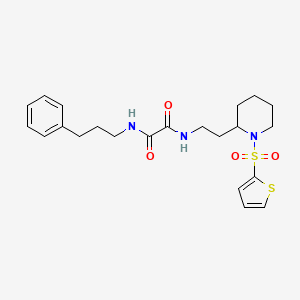
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)